

# The Structural Basis of TES-1025 Inhibition of Human ACMSD: A Technical Overview

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## Compound of Interest

Compound Name: TES-1025

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An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure of the human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) in complex with its potent inhibitor, **TES-1025**. The contents herein are intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions and therapeutic potential of targeting the ACMSD enzyme.

## Executive Summary

Human  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD) is a pivotal enzyme at a branch point of the de novo NAD<sup>+</sup> synthesis pathway, making it a compelling therapeutic target for a variety of diseases, including inflammatory conditions, metabolic disorders, and age-related ailments.<sup>[1][2][3]</sup> **TES-1025** is the first nanomolar inhibitor of ACMSD, demonstrating a potent ability to modulate intracellular NAD<sup>+</sup> levels.<sup>[1][4]</sup> This document elucidates the crystal structure of the human dimeric ACMSD in complex with **TES-1025**, revealing the precise molecular interactions that underpin its inhibitory mechanism. The structure, resolved at 2.5 Å, showcases **TES-1025** binding within the catalytic site, engaging with a crucial Zn<sup>2+</sup> ion and residues from both monomers of the ACMSD homodimer.<sup>[1][2]</sup> This structural insight provides a foundational basis for the rational design of next-generation ACMSD inhibitors.

## The ACMSD-TES-1025 Complex: Structural and Binding Data

The interaction between **TES-1025** and ACMSD is characterized by high affinity and specificity. The quantitative data pertaining to this interaction and the crystallographic structure are summarized below.

### Inhibitor Affinity and Efficacy

Parameter	Value	Reference
Ki	0.85 ± 0.22 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
IC50	13 nM	<a href="#">[1]</a> <a href="#">[4]</a>

### Crystallographic Data of the TES-1025-ACMSD Complex

Parameter	Value	Reference
PDB ID	7PWY	<a href="#">[1]</a> <a href="#">[6]</a>
Method	X-RAY DIFFRACTION	<a href="#">[6]</a>
Resolution	2.50 Å	<a href="#">[1]</a> <a href="#">[6]</a>
R-Value Work	0.210	<a href="#">[1]</a> <a href="#">[6]</a>
R-Value Free	0.252	<a href="#">[1]</a> <a href="#">[6]</a>
Space Group	P 21 21 2	<a href="#">[1]</a>
Unit Cell Dimensions (a, b, c)	153.3 Å, 92.5 Å, 103.9 Å	<a href="#">[1]</a>
Total Structure Weight	153.6 kDa	<a href="#">[6]</a>
Modeled Residue Count	1,289	<a href="#">[6]</a>

### Molecular Interactions at the Active Site

The crystal structure of the **TES-1025**-ACMSD complex reveals that the inhibitor binds in the catalytic site, which is formed at the interface of the two monomers of the homodimer.[\[1\]](#)[\[2\]](#) The

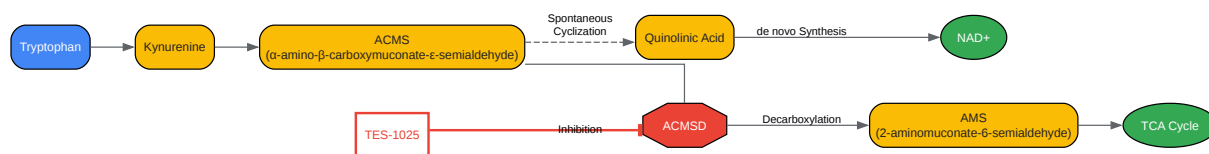
catalytically active form of ACMSD is a homodimer, as a neighboring subunit contributes a critical arginine residue to the active site.[1]

**TES-1025**'s potent inhibition is achieved through a network of interactions with key residues and the catalytic  $Zn^{2+}$  ion:

- **Coordination with  $Zn^{2+}$ :** The carboxyl group of **TES-1025** directly coordinates with the  $Zn^{2+}$  metal ion.[4]
- **Hydrogen Bonding:** The carboxyl group also forms hydrogen bonds with Trp191 and interacts with Asp291 via a bridging water molecule.[4]
- **Charge-Charge Interactions:** The pyrimidine nitrogen of **TES-1025** engages in a charge-charge interaction with the positively charged nitrogen of Arg47.[4]
- **Hydrophobic Interactions:** The 2-thienyl ring of the inhibitor is situated within a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[4]
- **Dimeric Interface Interaction:** **TES-1025** interacts with residues from both chains of the ACMSD dimer, stabilizing an inactive conformation.[1] A key interaction involves Arg243 from the adjacent monomer.[2]

## Signaling Pathway Context: The Kynurenine Pathway and NAD<sup>+</sup> Synthesis

ACMSD is a crucial regulator in the kynurenine pathway, which is the primary route for de novo NAD<sup>+</sup> synthesis from tryptophan.[1] ACMSD catalyzes the decarboxylation of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to 2-aminomuconate-6-semialdehyde (AMS).[1] AMS is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a precursor for NAD<sup>+</sup> synthesis.[1] By inhibiting ACMSD, **TES-1025** effectively shunts the metabolic flux of tryptophan catabolism towards the production of quinolinic acid, thereby increasing intracellular NAD<sup>+</sup> levels.[1][2]



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**Figure 1:** The Kynurenine Pathway and the inhibitory action of **TES-1025** on ACMSD.

## Experimental Protocols

### Protein Expression and Purification of Human ACMSD

Recombinant human ACMSD (hACMSD) was expressed in *Pichia pastoris* cells.[1] The purification protocol involved the following steps:

- Cell Lysis: A pellet of *P. pastoris* cells was resuspended in a lysis buffer (10 mM potassium phosphate, pH 7.0, 50 mM NaCl, 1 mM DTT, 5 mM 2-mercaptoethanol, 1 mM PMSF, and a protease inhibitor cocktail).[1]
- Chromatography: The cell lysate was subjected to purification, likely involving affinity and size-exclusion chromatography, to obtain pure hACMSD.

### Crystallization of the ACMSD-TES-1025 Complex

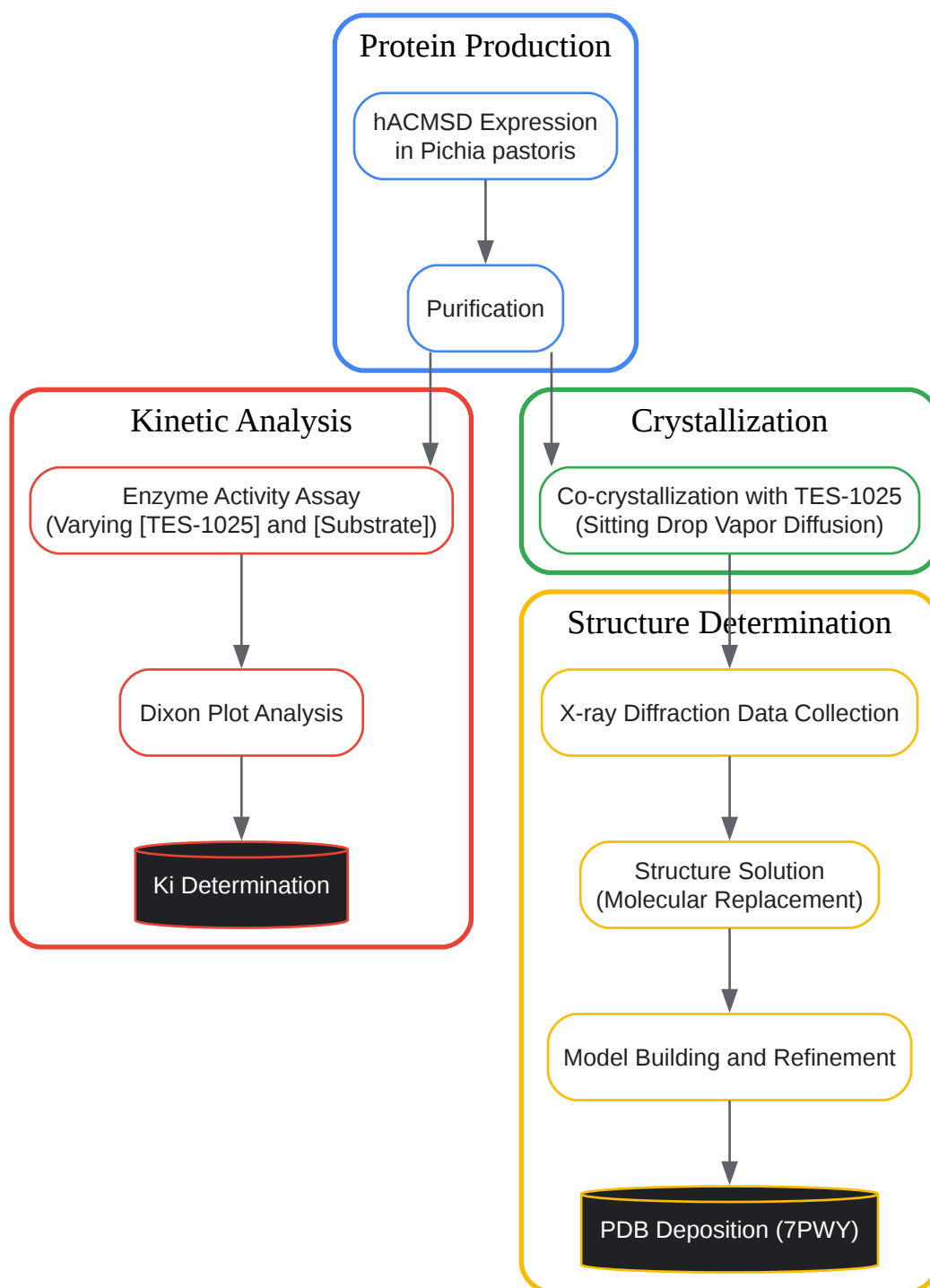
- Protein Preparation: The purified hACMSD was diluted tenfold with 50 mM potassium phosphate and 5 mM 2-mercaptoethanol, then concentrated by ultrafiltration to a final concentration of 4.5 mg/ml.[2]
- Crystallization Method: The sitting drop vapor diffusion method was employed for all crystallization trials.[2] **TES-1025** was co-crystallized with the protein.

## X-ray Diffraction Data Collection and Structure Determination

- Data Collection: Diffraction data were collected from the crystals and were integrated and scaled using the XDS/XSCALE program package.[1]
- Structure Solution: The crystal structure was solved by molecular replacement using the PHASER program, with a previously determined hACMSD structure (PDB code 4IH3) as the search model.[1]
- Model Building and Refinement: Automated model building was performed using the PHENIX suite, followed by manual fitting using COOT. The model was refined while monitoring Rwork, Rfree, and Ramachandran plot statistics.[1] The final coordinates and structure factors were deposited in the Protein Data Bank under the accession code 7PWY. [1][2]

## Enzyme Kinetics Assay

The inhibitory kinetics of **TES-1025** on ACMSD were determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and the substrate, 2-amino 3-carboxymuconate 6-semialdehyde (ACMS).[1] Due to the tight binding of **TES-1025**, the Dixon method was used for the kinetic analysis.[1] The activity was monitored by the decrease in absorbance at 360 nm, corresponding to the consumption of ACMS.[7]



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**Figure 2:** Experimental workflow for the structural and kinetic characterization of the **TES-1025-ACMSD** complex.

## Conclusion

The detailed structural and functional data presented in this guide offer a clear and comprehensive understanding of the mechanism of action of **TES-1025**, a first-in-class, potent inhibitor of human ACMSD. The high-resolution crystal structure of the ACMSD-**TES-1025** complex provides an invaluable tool for the structure-based design of novel therapeutics targeting NAD<sup>+</sup> metabolism for the treatment of a wide range of human diseases.

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